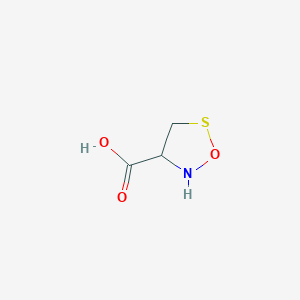![molecular formula C18H20ClIO B14301846 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene CAS No. 113722-82-0](/img/structure/B14301846.png)
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorophenyl group, a methylbutyl chain, an iodine atom, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of 4-chlorophenyl-2-methylbutyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzene is reacted with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Iodination: : The next step involves the introduction of the iodine atom. This can be accomplished through an electrophilic aromatic substitution reaction, where the chlorophenyl intermediate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
-
Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction, where the iodinated intermediate is reacted with methanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom and forming a deiodinated product.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Major Products
Oxidation: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-formyl-4-methoxybenzene or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-carboxy-4-methoxybenzene.
Reduction: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydro-4-methoxybenzene.
Substitution: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydroxy-4-methoxybenzene, 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-cyano-4-methoxybenzene, or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-amino-4-methoxybenzene.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-bromo-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-chloro-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-fluoro-4-methoxybenzene
Uniqueness
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity.
Propriétés
Numéro CAS |
113722-82-0 |
|---|---|
Formule moléculaire |
C18H20ClIO |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C18H20ClIO/c1-13(3-4-14-5-7-16(19)8-6-14)11-15-12-17(21-2)9-10-18(15)20/h5-10,12-13H,3-4,11H2,1-2H3 |
Clé InChI |
PMZHFQGHSGJHPE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)Cl)CC2=C(C=CC(=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


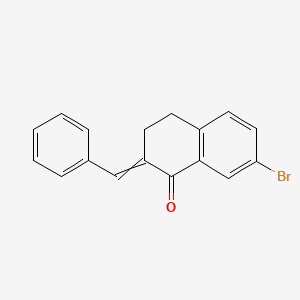

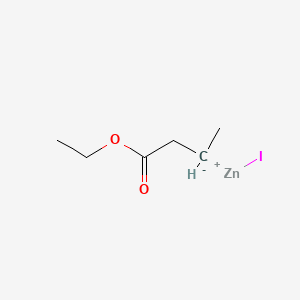

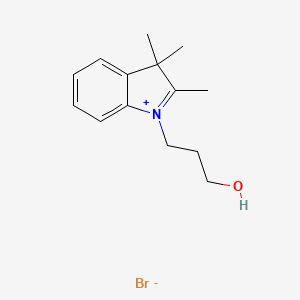
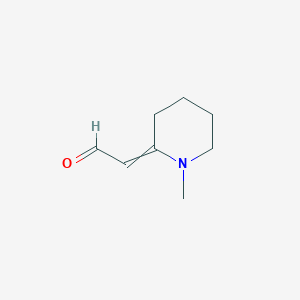
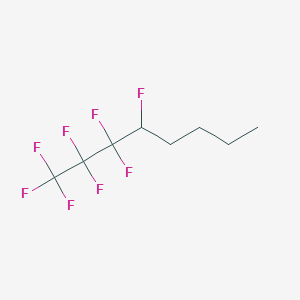
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
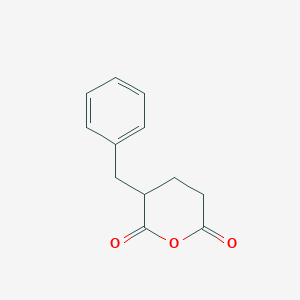

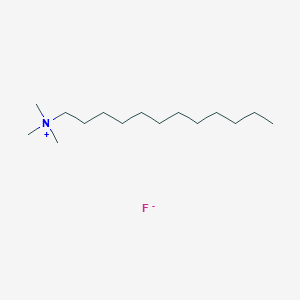
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
